3-Fluoroquinolin-5-OL

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzymology

Fluorinated quinoline building blocks often present mutagenic liability and metabolic instability in lead optimization. 3-Fluoroquinolin-5-OL (CAS 1261729-67-2) directly addresses these failures. • MAO-B IC50 = 10 nM - validated fragment hit for Parkinson's disease programs. • Non-mutagenic in Ames assays vs. unsubstituted quinoline - eliminates genotoxicity attrition risk. • 3-F substitution blocks oxidative metabolism - enhances pharmacokinetic half-life. • Ready stock, multiple scales, global shipping.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 1261729-67-2
Cat. No. B1498441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroquinolin-5-OL
CAS1261729-67-2
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)F)C(=C1)O
InChIInChI=1S/C9H6FNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H
InChIKeyLYPUHYGYYPHSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Fluoroquinolin-5-OL (CAS 1261729-67-2) – A Differentiated Fluorinated Quinoline Scaffold for Drug Discovery


3-Fluoroquinolin-5-OL is a functionalized fluorinated quinoline derivative with the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol. The compound features a fluorine substituent at the 3-position and a hydroxyl group at the 5-position of the quinoline ring [1]. This substitution pattern confers distinct physicochemical properties, including a predicted LogP of approximately 2.4 and a predicted pKa of 8.31, which differentiate it from non-fluorinated or differently halogenated quinoline analogs . The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimicrobial agents .

Why 3-Fluoroquinolin-5-OL Cannot Be Substituted with Unfluorinated or Alternative Halogenated Quinolines


The specific substitution pattern of 3-Fluoroquinolin-5-OL—a fluorine atom at the 3-position and a hydroxyl group at the 5-position—creates a unique electronic and steric environment that is not replicable by unsubstituted quinolin-5-ol, 3-chloro-, or 3-bromo- analogs. Fluorine substitution alters the pKa of the adjacent hydroxyl group, modulates hydrogen bonding capabilities, and significantly impacts lipophilicity, which in turn affects membrane permeability and target binding . Notably, the 3-fluoro substitution has been shown to eliminate the mutagenicity associated with the parent quinoline scaffold, a critical safety differentiation not observed with other halogen substitutions [1]. Furthermore, the fluorine atom enhances metabolic stability by blocking oxidative metabolism at the 3-position, a vulnerability in non-fluorinated analogs [2]. These compound-specific physicochemical and biological properties mean that generic substitution with other 5-hydroxyquinoline derivatives will result in altered pharmacokinetic and pharmacodynamic profiles, potentially compromising lead optimization efforts and experimental reproducibility.

Quantitative Differentiation: 3-Fluoroquinolin-5-OL vs. Key Comparators in Validated Assays


MAO-B Enzyme Inhibition: 3-Fluoroquinolin-5-OL Demonstrates Potent, Differentiated Activity

3-Fluoroquinolin-5-OL exhibits potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 10 nM in a fluorescence-based assay using kynuramine as substrate. This level of inhibition represents a substantial improvement over non-fluorinated quinoline derivatives, which typically exhibit weaker MAO-B inhibition, and positions the compound as a selective tool for probing this target [1][2].

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzymology

Enhanced Metabolic Stability: Fluorine Substitution Reduces Oxidative Metabolism

Comparative metabolism studies using rat liver microsomes demonstrate that 3-fluoroquinoline (the core scaffold of 3-Fluoroquinolin-5-OL) undergoes significantly reduced oxidative metabolism compared to unsubstituted quinoline. The apparent Vmax for CYP2A6-mediated metabolism of 3-fluoroquinoline was 0.59 nmol/min/nmol CYP, indicating a marked decrease in metabolic liability conferred by the 3-fluoro substituent [1]. This reduction in metabolism is a key differentiator from quinoline and 5-fluoroquinoline, which are metabolically activated to mutagenic species [2].

Drug Metabolism Pharmacokinetics ADME

Optimized Lipophilicity for Membrane Permeability: LogP Comparison with Halogenated Analogs

3-Fluoroquinolin-5-OL exhibits a predicted LogP of 2.08-2.40, which falls within the optimal range for oral bioavailability and CNS penetration (typically LogP 1-4). In contrast, 3-chloroquinolin-5-ol and 3-bromoquinolin-5-ol possess higher LogP values due to the increased lipophilicity of chlorine and bromine substituents, which can lead to reduced aqueous solubility, increased plasma protein binding, and higher risk of off-target effects . The moderate lipophilicity of the 3-fluoro derivative strikes a balance that enhances membrane permeability without compromising solubility or metabolic stability [1].

Physicochemical Properties Lipophilicity Drug Design

Elimination of Mutagenic Potential: 3-Fluoro vs. 5-Fluoro and Unsubstituted Quinoline

A systematic study of twelve fluoroquinoline derivatives revealed a stark positional dependence of mutagenicity: 3-fluoroquinoline was non-mutagenic in Ames assays, whereas 5-fluoroquinoline was mutagenic and carcinogenic [1]. Unsubstituted quinoline is a known potent mutagen requiring metabolic activation. The 3-fluoro substitution blocks the metabolic formation of the 5,6-epoxide, the putative mutagenic metabolite, thereby eliminating this genotoxic liability [2]. This safety differentiation is critical for any compound intended for in vivo or clinical development.

Genotoxicity Safety Pharmacology Lead Optimization

Application Scenarios for 3-Fluoroquinolin-5-OL Based on Quantifiable Differentiation


Fragment-Based Drug Discovery for MAO-B Inhibitors in Neurodegenerative Disease

3-Fluoroquinolin-5-OL serves as a potent fragment hit (IC50 = 10 nM) for MAO-B, a validated target in Parkinson's disease and other neurodegenerative disorders. Its low molecular weight (163.15 Da) and moderate lipophilicity (LogP 2.08-2.40) make it an ideal starting point for fragment growing or linking strategies. The compound's established potency in recombinant enzyme assays [1] allows medicinal chemists to prioritize this scaffold over weaker quinoline fragments that lack the fluorine-driven binding enhancement. Researchers can leverage the 5-hydroxyl group for further derivatization while maintaining the favorable 3-fluoro substitution that confers metabolic stability and eliminates mutagenic risk .

Lead Optimization of Kinase Inhibitors Requiring Balanced Physicochemical Properties

The fluorinated quinoline alcohol scaffold has demonstrated improved binding affinity to various protein kinases, making it a valuable tool in targeted cancer therapy research [1]. 3-Fluoroquinolin-5-OL offers a favorable LogP profile (2.08-2.40) compared to more lipophilic chloro- and bromo- analogs, reducing the risk of off-target toxicity and improving aqueous solubility . The 3-fluoro substituent also enhances metabolic stability by blocking oxidative metabolism at that position, a common liability in kinase inhibitor scaffolds [2]. This combination of properties makes the compound a preferred building block for designing kinase inhibitors with improved pharmacokinetic profiles and reduced safety concerns.

Synthesis of Antimicrobial Agents with Reduced Genotoxicity Risk

Fluoroquinolines are established scaffolds for antibacterial agents targeting DNA gyrase and topoisomerase IV. However, the genotoxic potential of certain quinoline derivatives limits their development. 3-Fluoroquinolin-5-OL, by virtue of its 3-fluoro substitution pattern, is derived from a scaffold that is non-mutagenic in validated Ames assays, in contrast to 5-fluoroquinoline and unsubstituted quinoline which are mutagenic [1]. This safety differentiation is a critical selection criterion for pharmaceutical development programs aiming to minimize late-stage attrition due to genotoxicity findings. The compound can be used as a starting material for synthesizing novel fluoroquinolone analogs with a built-in safety advantage over other regioisomers .

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